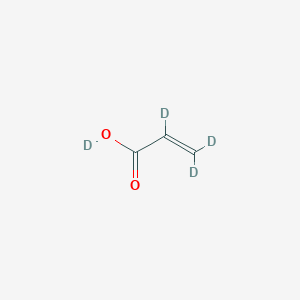

Acrylic acid-d4

Overview

Description

Acrylic acid-d4, a deuterated form of acrylic acid, is a compound of interest due to its unique properties and applications in various fields. The exploration of acrylic acid-d4 at high pressure using neutron diffraction has revealed structural changes that occur within the molecule. It undergoes a phase transition at approximately 0.8 GPa and remains molecular up to 7.2 GPa before polymerizing upon decompression to ambient pressure. The polymers produced from this high-pressure process exhibit different molecular structures compared to those synthesized through traditional methods .

Synthesis Analysis

The synthesis of acrylic acid and its derivatives has been a subject of extensive research. One study focuses on the synthesis of poly(acrylic acid)s with varying degrees of polymerization and cross-linking densities using a solution polymerization process . Another research area involves the synthesis of acrylic acid derivatives from CO2 and ethylene, which is a challenging reaction due to the stability of CO2 and the difficulty in eliminating β-hydride from metallalactone to release free acrylate . Additionally, the synthesis and characterization of Eu3+-doped poly(acrylic acid) have been achieved through polymerization in aqueous solution, indicating the potential for creating materials with unique luminescent properties .

Molecular Structure Analysis

The molecular structure of acrylic acid-d4 and its derivatives has been studied using various spectroscopic techniques. Neutron diffraction has been used to follow the structural changes of acrylic acid-d4 at high pressures . X-ray crystallography has provided insights into the structure of acrylic acid complexes with group 8 metal carbonyls . Furthermore, NMR and FT-IR spectroscopy have been employed to characterize the coordination between Eu3+ cations and carboxylate anions in Eu3+-doped poly(acrylic acid) .

Chemical Reactions Analysis

Acrylic acid and its derivatives participate in a range of chemical reactions. The kinetics of the replacement of acrylic acid, acrylate, and methylacrylate for group 8 metal carbonyls by triphenylphosphine have been studied, revealing differences in the behavior of iron and ruthenium complexes . The photochemical transformation of acrylic acid in various aqueous media, including seawater, has been observed to involve decarboxylation and polymerization to form polyethylene-like molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylic acid and its polymers have been extensively analyzed. Rheological studies have shown that the molecular weight and cross-linking density of poly(acrylic acid)s significantly affect their rheological synergy with mucus, which is important for understanding mucoadhesive properties . The induction of the mitochondrial permeability transition by acrylic acid has been investigated, suggesting a potential impact on mitochondrial bioenergetics . The effects of different molecular weights of polyvinylpyrrolidones on the polymerization of acrylic acid have also been studied, indicating the influence of template molecular weight on the polymerization process .

Scientific Research Applications

High-Pressure Studies

- Acrylic acid-d4 undergoes a phase transition at high pressures, making it a suitable subject for neutron diffraction studies. This reveals structural changes and polymerization properties under different pressure conditions (Johnston et al., 2014).

Polymerization and Material Properties

- Acrylic acid is widely used for emulsion and solution polymers, offering high resistance to chemical and environmental attack and possessing attractive strength properties. Its applications extend to industrial coatings and other polymer-based products (Bauer, 2003).

Biological Production

- Research on the biological production of acrylic acid, such as the dehydration of lactic acid and direct fermentation of saccharides, is gaining interest due to environmental and resource concerns (Qing-qing et al., 2012).

Environmental Impact Assessment

- The production of acrylic acid from propylene and its environmental impact, especially when different fuels are used for steam generation, has been the focus of life cycle analysis studies (Petrescu et al., 2016).

Polymer Science and Engineering

- Acrylic acid polymers are crucial in developing new materials and technologies. This includes studies on polyacrylamide substrates for cell mechanobiology research (Poellmann & Wagoner Johnson, 2013) and investigations into polymerization processes in novel two-dimensional molecular spaces (Yu et al., 2007).

Innovative Applications in Sensing and Diagnostics

- The synthesis of tethered-polymer brush by atom transfer radical polymerization for immunosensors demonstrates the potential of acrylic acid polymers in advanced biomedical applications (Kurosawa et al., 2004).

Sustainability and Green Chemistry

- Efforts to increase the greenness of acrylic acid through deep eutectic solvation and further polymerization aim to reduce the environmental impact associated with its use (Li et al., 2021).

Safety And Hazards

Acrylic acid-d4 is harmful if inhaled, in contact with skin, or if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is very toxic to aquatic life . It is recommended to use this substance only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name |

deuterio 2,3,3-trideuterioprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i1D2,2D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXOWILDQLNWCW-JMLDNBOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C(=O)O[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514652 | |

| Record name | (~2~H_3_)Prop-2-en(~2~H)oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acrylic acid-d4 | |

CAS RN |

285138-82-1 | |

| Record name | 2-Propenoic-2,3,3-d3 acid-d | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=285138-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_3_)Prop-2-en(~2~H)oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285138-82-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

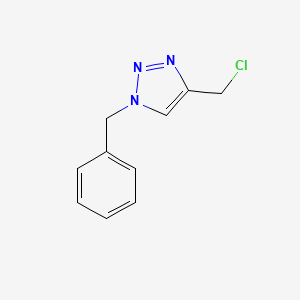

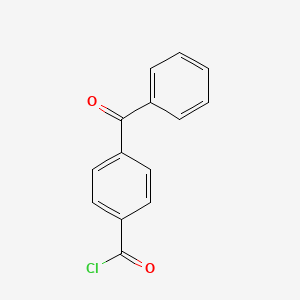

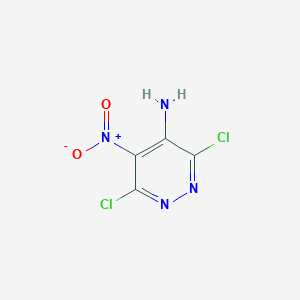

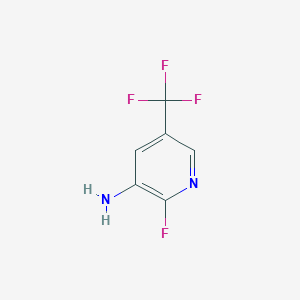

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[1,5-A]pyridine-2-carbohydrazide](/img/structure/B1338080.png)

![Benzo[g]quinoxaline](/img/structure/B1338093.png)

![1-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)pentane-1,2,3,4,5-pentol](/img/structure/B1338099.png)